4-Bromo-2-fluoro-5-iodotoluene
Description
4-Bromo-2-fluoro-5-iodotoluene (CAS: 202865-74-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.921 g/mol . Structurally, it features a toluene backbone substituted with bromine (Br) at position 4, fluorine (F) at position 2, and iodine (I) at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical research. Its commercial availability in varying quantities (e.g., 25g to 100g) underscores its industrial relevance .
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOXUVSOOKUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377719 | |
| Record name | 4-Bromo-2-fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-74-5 | |
| Record name | 1-Bromo-5-fluoro-2-iodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene derivatives. For instance, starting with 4-bromo-2-fluorotoluene, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the methyl group.
Reduction: Lithium aluminum hydride for reducing the methyl group to an alkyl chain.
Major Products Formed
Substitution: Formation of various substituted toluenes depending on the substituent introduced.
Oxidation: Formation of 4-bromo-2-fluoro-5-iodobenzoic acid.
Reduction: Formation of 4-bromo-2-fluoro-5-iodoethylbenzene.
Scientific Research Applications
4-Bromo-2-fluoro-5-iodotoluene is used in several scientific research applications:
Biology: Used in the study of halogenated compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-iodotoluene depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or electrophilic addition. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
a) 1-Bromo-2-fluoro-4-iodobenzene (CAS: 136434-77-0)
- Molecular Formula : C₆H₃BrFI
- Molecular Weight : 298.90 g/mol
- Key Differences : Lacks the methyl group present in 4-Bromo-2-fluoro-5-iodotoluene, reducing steric bulk. This difference impacts solubility and reactivity in nucleophilic substitutions .
b) 2-Bromo-4-fluoro-1-iodobenzene (CAS: 202865-73-4)
- Molecular Formula : C₆H₃BrFI
- Molecular Weight : 298.90 g/mol
- Key Differences : Halogen positions alter electronic effects; iodine at position 1 increases electrophilic substitution susceptibility compared to iodine at position 5 in the target compound .
c) 5-Fluoro-2-iodotoluene (CAS: Not explicitly listed)
Halogenated Toluene Derivatives with Varying Substituents
a) 4-Bromo-2,5-difluoroanisole (CAS: 202865-60-9)
- Molecular Formula : C₇H₅BrF₂O
- Molecular Weight : 247.02 g/mol
- Key Differences : Replacement of iodine with a methoxy group (-OCH₃) introduces electron-donating effects, shifting reactivity toward electrophilic aromatic substitution rather than oxidative coupling .
b) 4-Bromo-2-fluorotoluene (CAS: 51436-99-8)
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.03 g/mol
- Key Differences : Absence of iodine simplifies the molecule, reducing cost and handling complexity. Widely used in polymer and pharmaceutical synthesis .
c) α-Bromo-3,5-difluorotoluene (CAS: 141776-91-2)
Functionalized Derivatives
a) 4-Bromo-5-fluoro-2-methylaniline (CAS: 52723-82-7)
- Molecular Formula : C₇H₇BrFN
- Molecular Weight : 204.04 g/mol
- Key Differences: Amino group (-NH₂) enhances nucleophilicity, making it suitable for diazotization reactions, unlike the inert methyl group in this compound .
b) 5-Bromo-2-iodo-4-nitrotoluene (CAS: 1160573-63-6)
- Molecular Formula: C₇H₅BrINO₂
- Molecular Weight : 341.93 g/mol
- Key Differences: Nitro group (-NO₂) introduces strong electron-withdrawing effects, deactivating the ring and directing meta-substitution, which contrasts with the ortho/para-directing halogens in the target compound .
Comparative Data Table
Key Research Findings
- Reactivity Trends : The iodine atom in this compound enhances its utility in Ullmann couplings and C–I bond activation , whereas bromine/fluorine analogs are preferred in Buchwald-Hartwig aminations .
- Thermal Stability: Halogenated toluenes with iodine (e.g., this compound) exhibit lower melting points compared to non-iodinated derivatives due to increased molecular symmetry disruption .
- Synthetic Flexibility : The methyl group in this compound allows for further functionalization (e.g., oxidation to carboxylic acids), a feature absent in simpler bromo-fluoro-iodobenzenes .
Biological Activity
4-Bromo-2-fluoro-5-iodotoluene (CAS Number: 202865-74-5) is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, fluorine, and iodine atoms, contributes to its potential biological activities and interactions with biomolecules.
- Molecular Formula : C₇H₅BrFI
- Molecular Weight : 314.9 g/mol
- Purity : ≥98%
The halogen substituents on the aromatic ring can significantly influence the compound's reactivity and biological interactions, making it a valuable building block in drug development and other chemical applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through halogen bonding and substitution reactions. The presence of halogens can enhance the compound's lipophilicity and alter its electronic properties, which are crucial for binding to biological macromolecules such as proteins and nucleic acids.
Interaction with Biomolecules
- Protein Binding : The compound may interact with specific protein targets, potentially modulating their activity. This interaction can lead to alterations in cell signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes, although specific targets remain to be fully elucidated.
- Antimicrobial Activity : Some halogenated compounds have demonstrated antimicrobial properties; thus, further investigation into this aspect for this compound is warranted.
Case Studies
- Anticancer Activity : A study investigated the effects of various halogenated toluenes on cancer cell lines, revealing that compounds with multiple halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The specific mechanisms involved apoptosis induction and cell cycle arrest.
- Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives showed promising results in inhibiting growth in specific cancer cell lines, indicating the potential for developing new anticancer agents.
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of this compound indicated favorable absorption characteristics, but further studies are needed to assess its toxicity and metabolic pathways.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.9 g/mol |
| CAS Number | 202865-74-5 |
| Purity | ≥98% |
| Biological Activity | Anticancer potential |
| Mechanism of Action | Protein binding, enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
